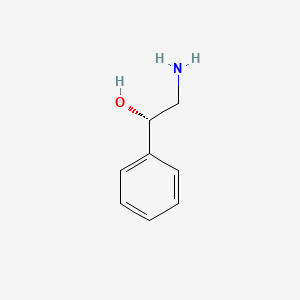

(S)-2-Amino-1-phenylethanol

Description

The exact mass of the compound (S)-2-Amino-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Amino-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56613-81-1 | |

| Record name | (1S)-(+)-2-Amino-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical & Chemical Characterization of (S)-2-Amino-1-phenylethanol

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 56613-81-1), also known as (S)-(+)-

Part 1: Molecular Identification & Stereochemistry

The distinction between regioisomers and enantiomers is critical in this class of compounds. The (S)-enantiomer is dextrorotatory (+) in ethanol.

| Parameter | Detail |

| IUPAC Name | (1S)-2-Amino-1-phenylethan-1-ol |

| Common Synonyms | (S)-(+)- |

| CAS Number | 56613-81-1 (Specific to (S)-isomer); 7568-93-6 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 137.18 g/mol |

| SMILES | NCc1ccccc1 |

| Stereocenter | C1 (Benzylic carbon) assigned (S) configuration |

Structural Visualization

The following diagram illustrates the stereochemical configuration and the distinction from its regioisomer.

Figure 1: Structural relationship and distinction between (S)-2-amino-1-phenylethanol and phenylglycinol.

Part 2: Physical Properties Matrix

The following data represents the free base form. Note that the hydrochloride salt will have significantly different melting and solubility properties.

| Property | Value / Range | Conditions / Notes |

| Physical State | Solid (Crystalline powder) | White to pale yellow |

| Melting Point | 57 – 63 °C | Pure (S)-enantiomer; Racemate melts ~56-58 °C |

| Boiling Point | 160 °C | @ 17 mmHg (Vacuum distillation required) |

| Density | 1.063 g/cm³ | Estimated for liquid phase/melt |

| pKa | 12.04 ± 0.35 | Predicted (Basic amine) |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/N2) |

Solubility Profile

-

High Solubility: Methanol, Ethanol, DMSO, Dimethylformamide (DMF).

-

Moderate Solubility: Ethyl Acetate, Tetrahydrofuran (THF).

-

Low Solubility: Chloroform (Slightly), Hexanes, Diethyl Ether.

-

Water Solubility: ~43 g/L (20 °C); pH dependent (highly soluble as HCl salt).

Part 3: Chirality & Optical Purity[9]

For asymmetric synthesis applications, optical purity is the defining quality parameter. The (S)-enantiomer is characterized by a positive specific rotation.

Specific Rotation Standards

| Solvent | Concentration (c) | Temperature | Specific Rotation |

| Ethanol | 2.0 g/100 mL | 20 °C | +41.0° to +45.0° |

| Methanol | 1.0 g/100 mL | 20 °C | +38.0° to +42.0° |

Technical Insight:

A rotation value below +40° (in EtOH) typically indicates either enantiomeric impurity (presence of R-isomer) or moisture contamination (hygroscopic weight gain). Always dry the sample in a vacuum desiccator over P

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC

-

Column: Chiralcel OJ-H or equivalent (Cellulose tris(4-methylbenzoate))

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 210 nm or 254 nm

-

Retention: (S)-isomer typically elutes after the (R)-isomer on cellulose-based columns, but standards must be run to confirm.

Part 4: Spectroscopic Characterization[10]

The NMR spectrum confirms the regiochemistry (terminal amine vs. benzylic amine).

H NMR Data (D O, 600 MHz)

Note: In D

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.40 – 7.48 | Multiplet | 5H | Phenyl ring protons |

| CH-OH | 5.04 | Doublet of Doublets (dd) | 1H | Benzylic methine |

| CH | 3.21, 3.33 | Multiplet (ABX system) | 2H | Terminal methylene |

Interpretation:

The benzylic proton at ~5.04 ppm is the diagnostic signal. In the regioisomer (phenylglycinol), the benzylic proton (attached to NH

Part 5: Isolation & Purification Protocol

The most robust method for obtaining high-purity (S)-2-amino-1-phenylethanol from a racemic mixture or crude synthesis is via Diastereomeric Salt Resolution .

Resolution Workflow

This protocol utilizes Di-O-p-toluoyl-L-tartaric acid as the resolving agent.

-

Salt Formation: Dissolve racemic 2-amino-1-phenylethanol in warm Isopropanol/Water (1:1). Add 0.5 equivalents of Di-O-p-toluoyl-L-tartaric acid.

-

Crystallization: Cool slowly to 20°C, then to 5°C. The (S)-amine forms a less soluble diastereomeric salt with the L-tartrate derivative.

-

Filtration: Isolate the precipitate. The filtrate is enriched in the (R)-isomer.

-

Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with Ethyl Acetate or Dichloromethane.

-

Drying: Dry organic layer over Na

SO

Figure 2: Optical resolution workflow using Di-O-p-toluoyl-L-tartaric acid.

Part 6: Handling & Safety

-

Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

-

Storage: Refrigerator (2-8 °C). The compound is air-sensitive and can carbonate (absorb CO

) upon prolonged exposure to air. Store under Nitrogen or Argon. -

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Fisher Scientific. (S)-(+)-2-Amino-1-phenylethanol Product Specifications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1000: Phenylethanolamine. Retrieved from

-

Human Metabolome Database (HMDB). Metabocard for 2-Amino-1-phenylethanol (HMDB0001065). Retrieved from

-

American Chemical Society (ACS). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Retrieved from

-

ChemicalBook. 2-Amino-1-phenylethanol Properties and Safety. Retrieved from

Sources

Technical Guide: (S)-2-Amino-1-phenylethanol

The following technical guide details the properties, synthesis, and applications of (S)-2-Amino-1-phenylethanol , a critical chiral building block in pharmaceutical development.

CAS Number: 56613-81-1

Stereochemistry: (S)-(+)

Synonyms: (S)-Phenylglycinol, (S)-(+)-

Executive Summary

(S)-2-Amino-1-phenylethanol is a chiral amino alcohol serving as a pivotal intermediate in the synthesis of adrenergic agonists, chiral auxiliaries, and complex pharmaceutical active ingredients (APIs).[1] Unlike its racemic counterpart (CAS 7568-93-6), the enantiopure (S)-isomer is essential for ensuring stereochemical integrity in drug candidates, particularly those targeting adrenergic receptors where chirality dictates potency and toxicity.[1] This guide synthesizes chemical and biocatalytic production routes, analytical standards, and handling protocols for high-purity applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The (S)-enantiomer is characterized by a specific optical rotation and distinct solid-state properties compared to the racemate.[1]

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 56613-81-1 | Specific to (S)-isomer.[1][2][3] Racemate is 7568-93-6.[1][4][5][6][7] |

| Molecular Formula | ||

| Molecular Weight | 137.18 g/mol | |

| Appearance | White to pale cream crystals | Hygroscopic. |

| Melting Point | 56.0 – 65.0 °C | Broad range indicates sensitivity to purity/moisture. |

| Boiling Point | 160 °C @ 17 mmHg | |

| Optical Rotation | ||

| Solubility | Soluble in Ethanol, Methanol | Slightly soluble in chloroform. |

| pKa | ~8.90 | Basic amine functionality.[5] |

Synthetic Methodologies

Two primary routes dominate the production of (S)-2-Amino-1-phenylethanol: Classical Chemical Resolution and Biocatalytic Asymmetric Reduction.[1]

Route A: Chemical Synthesis & Chiral Resolution

This method involves the aminolysis of styrene oxide followed by optical resolution. While robust, it suffers from a maximum theoretical yield of 50% for the desired enantiomer unless a recycling step is employed.

Protocol:

-

Aminolysis: React styrene oxide with aqueous ammonia (excess) at 90–125 °C.

-

Isolation: Distill the crude reaction mixture (bp 146–196 °C @ 16 mbar) to obtain racemic 2-amino-1-phenylethanol.

-

Resolution:

Route B: Biocatalytic Asymmetric Reduction (Green Chemistry)

This route utilizes enzymatic catalysis to reduce 2-aminoacetophenone directly to the (S)-alcohol with high enantiomeric excess (>99%), bypassing the waste associated with resolution.[1]

Protocol:

-

Substrate Preparation: Dissolve 2-aminoacetophenone (1 g/L) in Potassium Phosphate buffer (50 mM, pH 7.0).

-

Biocatalyst Addition: Add resting cells of Arthrobacter sulfureus or a purified Alcohol Dehydrogenase (ADH) specific for (S)-selectivity.

-

Cofactor Regeneration: Supplement with glucose (50 g/L) to drive the NADPH recycling system.

-

Incubation: Shake at 30 °C for 6–12 hours.

-

Extraction: Extract product with Ethyl Acetate. Evaporate solvent to yield (S)-2-Amino-1-phenylethanol.[1]

Visualization of Synthetic Pathways

Figure 1: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes.

Pharmaceutical Applications & Mechanism

(S)-2-Amino-1-phenylethanol is structurally homologous to the neurotransmitter norepinephrine, lacking only the catechol hydroxyl groups.[1] This structural similarity makes it a versatile scaffold.

Key Applications

-

Adrenergic Agonist Precursor: Used in the synthesis of (R)-Octopamine and other beta-agonists.[1] The (S)-configuration of the amino alcohol often leads to the biologically active (R)-configuration in derived catecholamines (due to Cahn-Ingold-Prelog priority shifts during substitution or specific binding requirements).[1]

-

Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in aldol reactions and alkylations.

-

Vasoconstriction: The sulfate salt exhibits topical vasoconstrictive properties, similar to epinephrine but with a distinct stability profile.

Structural Activity Relationship (SAR)[1]

Figure 2: Structural relationships between (S)-2-Amino-1-phenylethanol and bioactive targets.

Analytical Characterization

Validating the enantiomeric purity is critical. Standard reverse-phase HPLC is insufficient; chiral stationary phases are required.[1]

Chiral HPLC Protocol

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 220 nm or 254 nm.

-

Expected Retention:

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 500 MHz):

7.2-7.4 (m, 5H, Ar-H), 4.5 (t, 1H, CH-O), 2.6-2.8 (m, 2H, CH2-N).[1] -

Derivatization: To determine ee% by NMR, derivatize with Mosher's acid chloride. The diastereomeric protons will show distinct chemical shifts.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

-

Storage:

-

Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide (carbamate formation) and oxidation.

-

Keep refrigerated (2-8 °C).

-

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory during handling.

References

-

Thermo Fisher Scientific.[11] (S)-(+)-2-Amino-1-phenylethanol Product Specifications. Retrieved from

-

Lohse, O., & Spöndlin, C. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643217, (1S)-2-amino-1-phenylethanol. Retrieved from [1]

-

ChemicalBook. 2-Amino-1-phenylethanol Properties and Synthesis. Retrieved from [1]

-

ResearchGate. Transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol by Arthrobacter sulfureus. Retrieved from

Sources

- 1. (1S)-2-amino-1-phenylethan-1-ol | C8H11NO | CID 643217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Amino-1-phenylethanol | CymitQuimica [cymitquimica.com]

- 3. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 6. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Enantioselective Bioreduction of Acetophenone into ( R )- and ( S )-1-Phenylethanols - Chanysheva - Russian Journal of General Chemistry [bakhtiniada.ru]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. (S)-(+)-2-Amino-1-phenylethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Monograph: (S)-2-Amino-1-phenylethanol

Chiral Architectures in Drug Discovery & Development[1][2]

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 56613-81-1) is a critical chiral building block in the synthesis of adrenergic receptor agonists and β-blockers.[1] With a precise molecular weight of 137.18 g/mol , this scaffold serves as the fundamental anchor for the β-ethanolamine pharmacophore.[1] This guide details the physicochemical profile, asymmetric synthetic pathways, and rigorous analytical validation protocols required for its application in high-purity pharmaceutical manufacturing.[1]

Part 1: Physicochemical Core Profile[1]

The utility of (S)-2-Amino-1-phenylethanol relies on its capacity to introduce chirality early in a synthetic sequence.[1][2] Its low molecular weight and high atom economy make it an ideal fragment for fragment-based drug design (FBDD).[1]

Table 1: Essential Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight | 137.18 g/mol | Monoisotopic mass: 137.084 Da.[1] Critical for MS validation. |

| Molecular Formula | C₈H₁₁NO | High C/N ratio facilitates solubility in organic synthesis solvents.[1] |

| Chirality | (S)-Enantiomer | Precursor to (R)-configured adrenergic drugs via inversion or retention strategies.[1] |

| Melting Point | 57°C – 63°C | Sharp range indicates high enantiomeric purity; broadening suggests racemization.[1] |

| Solubility | Methanol, Ethanol, DMSO | Poor water solubility requires polar organic co-solvents for biological assays.[1] |

| Optical Rotation | [α]D²⁰ +42° (c=2, EtOH) | Primary rapid-check parameter for batch consistency.[1] |

Part 2: Synthetic Architecture & Causality[1]

High-value pharmaceutical intermediates require synthesis methods that guarantee enantiomeric excess (ee) >98%.[1] We contrast two field-proven methodologies: Chemo-Catalytic (CBS Reduction) and Biocatalytic (Enzymatic Reduction) .[1]

Method A: The Corey-Bakshi-Shibata (CBS) Protocol

Recommended for: Scalable, anhydrous chemical manufacturing.[1]

Mechanism: The reduction of phenacyl chloride (2-chloro-1-phenylethanone) using a chiral oxazaborolidine catalyst allows for predictable stereocontrol.[1] The subsequent amination preserves chirality.[1]

Protocol Workflow:

-

Precursor Preparation: Dissolve 2-chloro-1-phenylethanone in dry THF.

-

Catalytic Loading: Add (S)-Me-CBS-oxazaborolidine (5-10 mol%) to direct hydride attack.[1]

-

Reduction: Slow addition of Borane-THF complex (BH₃·THF) at -20°C. Causality: Low temperature suppresses the non-catalyzed background reaction, maximizing ee.[1]

-

Amination: Treat the resulting (S)-2-chloro-1-phenylethanol with aqueous NH₄OH. Critical Step: Maintain mild temperatures to prevent racemization via an aziridine intermediate.[1]

Method B: Biocatalytic Asymmetric Reduction

Recommended for: Green chemistry compliance and ambient condition synthesis.

Mechanism: Whole-cell reduction using Arthrobacter sulfureus converts 2-aminoacetophenone directly to the alcohol with high stereospecificity.[1]

Protocol Workflow:

-

Biomass Prep: Cultivate A. sulfureus in glucose-supplemented media.[1]

-

Substrate Feed: Add 2-aminoacetophenone (1 g/L) in phosphate buffer (pH 7.0).

-

Incubation: Shake at 30°C for 6 hours.

-

Extraction: Ethyl acetate extraction yields >99% ee product.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix between chemical and biological routes based on project constraints.

Caption: Comparative workflow for Chemical (CBS) vs. Biocatalytic synthesis routes to access high-purity (S)-2-Amino-1-phenylethanol.

Part 3: Pharmaceutical Applications & Pharmacophore Mapping[1]

(S)-2-Amino-1-phenylethanol is not merely an intermediate; it is the structural template for the β-ethanolamine class of drugs.[1]

Pharmacophore Logic:

-

Adrenergic Agonists: The hydroxyl group on the benzylic carbon interacts via hydrogen bonding with Serine residues in the G-protein coupled receptor (GPCR) binding pocket.[1]

-

Stereochemical Switch: The (R)-configuration of norepinephrine is the active endogenous ligand.[1] However, (S)-2-amino-1-phenylethanol is frequently used to synthesize (R)-isomers via Mitsunobu inversion or SN2 displacement of activated sulfonates, effectively "flipping" the stereocenter to the active form during functionalization.[1]

Key Drug Targets:

-

(R)-Octopamine: A trace amine neuromodulator.[1]

-

(R)-Tembamide: Investigated for hypoglycemic activity.[1]

-

Beta-Blockers: The amino-alcohol motif is conserved in non-selective β-blockers, where the phenyl ring is often substituted with naphthyl or heteroaryl groups.[1]

Part 4: Analytical Validation (Self-Validating Protocols)

Trustworthiness in chiral chemistry depends on rigorous separation of enantiomers.[1] Standard C18 HPLC is insufficient; Chiral Stationary Phases (CSPs) are mandatory.[1]

Protocol: Chiral Purity Determination by HPLC

Objective: Quantify Enantiomeric Excess (ee).[1]

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Why: Immobilized phases tolerate a wider range of solvents than coated phases, allowing for aggressive solubility optimization.[1]

-

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Causality: Diethylamine (DEA) is a basic additive essential for sharpening the peaks of primary amines by suppressing ionization and silanol interactions.[1]

-

-

Flow Rate: 1.0 mL/min at 25°C.[1]

-

Detection: UV at 220 nm (Phenyl absorption).[1]

Visualization: Analytical Decision Tree

This diagram guides the researcher through method development for chiral validation.

Caption: Step-by-step logic for developing a robust chiral HPLC method to verify enantiomeric purity.

Part 5: Safety & Handling

-

Hazard Classification: Irritant.[1] Potential sensitizer.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine group is susceptible to oxidation (yellowing) upon air exposure.[1]

-

Incompatibility: Strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).[1]

References

-

PubChem. (2025).[1] Phenylethanolamine (CID 1000).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[1] (Foundational reference for CBS reduction protocol described in Part 2).

-

ResearchGate. (2025). Transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol by Arthrobacter sulfureus. Retrieved January 30, 2026, from [Link]

Sources

(S)-2-Amino-1-phenylethanol: A Technical Guide to Synthesis & Application

This technical guide details the structural properties, synthesis, and applications of (S)-2-Amino-1-phenylethanol , a critical chiral building block in pharmaceutical development.

Core Profile & Chemical Identity

(S)-2-Amino-1-phenylethanol is a chiral 1,2-amino alcohol featuring a stereogenic center at the benzylic position. It serves as a fundamental scaffold in the synthesis of adrenergic agonists (e.g., norepinephrine analogues),

Physicochemical Specifications

| Property | Data |

| IUPAC Name | (1S)-2-Amino-1-phenylethan-1-ol |

| CAS Number | 56613-81-1 (Specific (S)-isomer) (Racemate: 7568-93-6) |

| Molecular Formula | C |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 55–57 °C (Enantiopure) |

| Solubility | Soluble in water, ethanol, methanol, DMSO; slightly soluble in ether.[1][2][3][4][5] |

| pKa | ~8.90 (Amino group) |

| Chirality | (S)-configuration (corresponds to the (+)-rotamer in ethanol) |

Synthetic Architecture

The synthesis of enantiopure (S)-2-amino-1-phenylethanol requires methods that establish the C1 stereocenter with high fidelity. Two primary routes dominate the landscape: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Method A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred chemical route for scalability and high enantiomeric excess (ee >97%). It utilizes a Ruthenium-based Noyori-Ikariya catalyst to reduce 2-aminoacetophenone (often as the hydrochloride salt to prevent self-condensation).

Reaction Mechanism (Noyori-Ikariya Model)

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the ketone, while the protic amine ligand (Ts-DPEN) directs the hydride transfer via hydrogen bonding, ensuring facial selectivity.

Figure 1: Mechanistic flow of the Asymmetric Transfer Hydrogenation.

Experimental Protocol

Reagents:

-

Substrate: 2-Aminoacetophenone hydrochloride (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM.

-

Addition: Add the formate/amine mixture. The solution typically turns orange-red.

-

Reaction: Add 2-aminoacetophenone HCl. Stir at 25–30 °C for 12–24 hours. Monitor conversion via TLC or HPLC.

-

Quench & Workup: Basify the mixture to pH >10 using 1M NaOH to liberate the free base. Extract with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Method B: Biocatalytic Ketone Reduction

For "green" chemistry applications, Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are used. This method operates under mild aqueous conditions.

Figure 2: Enzymatic reduction pathway utilizing cofactor recycling.

Applications in Drug Discovery

(S)-2-Amino-1-phenylethanol is a "privileged structure" in medicinal chemistry, serving as the scaffold for the Phenylethanolamine class of drugs.

Key Pharmaceutical Targets

-

Adrenergic Agonists: The (S)-configuration often mimics the biologically active eutomer of norepinephrine.

- -Blockers: Precursor to sotalol analogues and other Class III antiarrhythmic agents.

-

TAAR1 Agonists: The compound itself acts as a trace amine, activating the Trace Amine Associated Receptor 1 (TAAR1).

Chiral Auxiliary Use

It is used to resolve racemic carboxylic acids or as a ligand in asymmetric catalysis (e.g., in the addition of diethylzinc to aldehydes).

Analytical Quality Control

Validating the enantiomeric purity is critical.

Chiral HPLC Method

-

Column: Chiralcel OD-H or Lux Cellulose-3 (Polysaccharide based).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 254 nm.[6]

-

Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

-

Lohse, O., et al. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(6).

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[7] Angewandte Chemie International Edition, 43(7), 788–824.

-

PubChem Database. (2025).[2] Compound Summary: (S)-2-Amino-1-phenylethanol (CID 643217).

-

Phenomenex Application Guide. (2024). Chiral HPLC Separation of Primary Amines.

Sources

- 1. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Technical Monograph: (S)-2-Amino-1-phenylethanol

A Critical Review of Nomenclature, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary & Chemical Identity

(S)-2-Amino-1-phenylethanol is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. It serves as the chiral anchor for a vast class of adrenergic receptor agonists and antagonists (beta-blockers), where the spatial arrangement of the hydroxyl and amine groups is critical for receptor affinity.

This guide moves beyond simple definitions to establish a rigorous technical baseline for the compound's identity, synthesis, and application.

The Synonym Landscape & Registry Data

Ambiguity in nomenclature often leads to sourcing errors in complex synthesis campaigns. The table below resolves these ambiguities by correlating common synonyms with specific CAS registry numbers and physical properties.

| Parameter | (S)-Isomer (Target) | (R)-Isomer (Enantiomer) | Racemic Mixture |

| Primary Name | (S)-(+)-2-Amino-1-phenylethanol | (R)-(-)-2-Amino-1-phenylethanol | (±)-2-Amino-1-phenylethanol |

| CAS Number | 56613-81-1 | 2549-14-6 | 7568-93-6 |

| Common Synonyms | (S)-Phenylethanolamine(S)-2-Phenylglycinol(S)- | (R)-Phenylethanolamine(R)-2-Phenylglycinol(R)- | DL-Phenylethanolamine(±)- |

| Optical Rotation | |||

| Melting Point | 57–63 °C | 58–64 °C | 56–58 °C |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol |

Key Nomenclature Insight:

In older literature, this compound is frequently referred to as (S)-Phenylglycinol . However, this can be confused with 2-phenylglycine derivatives. The IUPAC-preferred (S)-2-Amino-1-phenylethanol or (S)-

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of (S)-2-Amino-1-phenylethanol requires high enantiomeric excess (ee), as the biological activity of the final pharmaceutical drug often resides in a single enantiomer. We compare two dominant routes: Chemoenzymatic Bioreduction and Asymmetric Chemical Reduction .

Comparative Synthesis Workflows

Figure 1: Dual pathways for the synthesis of (S)-2-Amino-1-phenylethanol.[1][2] The chemical route uses the Corey-Bakshi-Shibata (CBS) reduction, while the biocatalytic route employs Ketoreductases (KRED).

Detailed Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is selected for its reliability in a standard research laboratory setting without the need for specialized fermentation equipment. It utilizes the (S)-Me-CBS-oxazaborolidine catalyst to induce chirality.

Mechanism: The nitrogen of the oxazaborolidine coordinates with borane, activating it as a hydride donor, while the endocyclic boron coordinates with the ketone oxygen. This dual activation locks the substrate in a specific orientation, ensuring hydride attack from the Re-face.

Materials:

-

Substrate: 2-Chloroacetophenone (10 mmol)

-

Catalyst: (S)-Me-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mmol, 10 mol%)

-

Reductant: Borane-THF complex (BH3[3][4]·THF, 1.0 M, 6.0 mmol)

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

-

Quench: Methanol, 1N HCl

Step-by-Step Methodology:

-

Catalyst Activation (The "Drying" Phase):

-

Action: In a flame-dried Schlenk flask under Argon, charge 1 mL of (S)-Me-CBS catalyst solution.

-

Causality: Moisture deactivates the borane and the catalyst. Rigorous exclusion of water is the single most critical factor for high ee.

-

-

Borane Coordination:

-

Action: Add 6 mL of BH3·THF solution dropwise at room temperature. Stir for 10 minutes.

-

Insight: This pre-complexation step ensures the active catalytic species is formed before the substrate is introduced.

-

-

Controlled Addition (The Selectivity Step):

-

Action: Cool the mixture to -20°C. Dissolve 2-chloroacetophenone in 10 mL anhydrous THF. Add this solution to the catalyst mixture slowly over 1 hour via a syringe pump.

-

Causality: Slow addition maintains a low concentration of the unreacted ketone relative to the catalyst, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Quench and Workup:

-

Action: Once TLC shows consumption of starting material, carefully add 5 mL of Methanol (gas evolution!). Follow with 10 mL of 1N HCl.

-

Logic: Methanol destroys excess borane. Acid hydrolysis breaks the boron-oxygen bond to release the free alcohol.

-

-

Amination (Conversion to Target):

-

Action: The resulting (S)-2-chloro-1-phenylethanol is treated with aqueous ammonium hydroxide (25%) in methanol at room temperature for 24 hours.

-

Self-Validating Check: Monitor the disappearance of the alkyl chloride peak in LC-MS. The reaction proceeds via epoxide formation and ring opening; ensure pH remains basic (>10) to drive the equilibrium.

-

Part 3: Pharmaceutical Applications & Mechanism[7]

(S)-2-Amino-1-phenylethanol is not just an intermediate; it is the pharmacophore template for

Receptor Binding Logic

The biological activity of beta-blockers and agonists relies on specific anchoring points within the G-protein coupled receptor (GPCR).

Figure 2: Pharmacophore mapping of the (S)-2-Amino-1-phenylethanol scaffold within the

Mechanism of Action:

The (S)-configuration of the hydroxyl group is essential. It orients the -OH to form hydrogen bonds with serine residues (Ser204/Ser207) in the transmembrane helix 5 of the

Key Drug Derivatives

-

Octopamine: Biosynthetic precursor involves hydroxylation of tyramine; the (R)-isomer is the natural neurotransmitter in invertebrates, but the (S)-scaffold is used in synthetic analogs.

-

Sotalol: A non-selective beta-blocker where the amino-ethanol core is preserved.

-

Salmeterol: A long-acting

-agonist used in asthma, synthesized via alkylation of the amine group of this scaffold.

Part 4: Analytical Characterization

Trustworthiness in synthesis is established through rigorous analysis.

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the synthesized (S)-isomer:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Expected Result: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).

Handling & Safety[2]

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store under nitrogen at 2-8°C.

-

Stability: Stable in solid form but prone to oxidation (N-oxide formation) in solution if exposed to air for prolonged periods.

References

-

Thermo Scientific Chemicals. (S)-(+)-2-Amino-1-phenylethanol Product Specifications and CAS 56613-81-1 Verification. Fisher Scientific. Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society, 1987.[5] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. PubChem.[1][6][2] Link

-

Sigma-Aldrich. 2-Amino-1-phenylethanol Safety Data Sheet (SDS) and Technical Data. Merck KGaA. Link

-

Procopiou, P. A., et al. Synthesis and Structure-Activity Relationships of Long-Acting Beta-2 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 2009. Link

Sources

- 1. (1S)-2-amino-1-phenylethan-1-ol | C8H11NO | CID 643217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. (R)-(-)-2-Amino-1-phenylethanol | C8H11NO | CID 6951165 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Amino-1-phenylethanol basic characteristics

Core Identity & Biocatalytic Manufacturing

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 2549-14-6) represents a critical chiral scaffold in the synthesis of phenylethanolamine-class adrenergic agonists and antagonists. Unlike its racemic counterpart, the (S)-enantiomer serves as a high-value chiral building block for norepinephrine analogues, enabling precise structure-activity relationship (SAR) modulation in neuropharmacology. This guide focuses on the transition from classical chemical resolution to modern biocatalytic asymmetric reduction , providing a self-validating protocol for high-enantiomeric excess (>99% ee) production.

Physicochemical Characterization

The following data aggregates experimentally validated properties for the (S)-enantiomer. Researchers must note the distinct melting point depression observed in lower purity (<98%) samples.

| Parameter | Specification | Context/Notes |

| CAS Number | 2549-14-6 | Specific to (S)-isomer.[1][2] Racemate is 7568-93-6.[3][4][5][6][7] |

| Molecular Formula | C₈H₁₁NO | MW: 137.18 g/mol |

| Appearance | White crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 56–65 °C | Broad range indicates trace water or racemate contamination. |

| Optical Rotation | Concentration | |

| Solubility | Soluble: MeOH, EtOH, DMSOSlightly: CHCl₃, Water | Amphiphilic nature due to amine/hydroxyl groups. |

| pKa | ~12.04 (Predicted) | Basic amine; forms stable hydrochloride salts. |

| Safety Profile | Corrosive (Cat 1C) | Causes severe skin burns and eye damage.[2] |

Biocatalytic Manufacturing Protocol

Methodology: Asymmetric Enzymatic Reduction of 2-Aminoacetophenone Rationale: Classical chemical reduction (e.g., NaBH₄) yields racemates requiring wasteful resolution. This protocol utilizes an NADPH-dependent Alcohol Dehydrogenase (ADH) system with in situ cofactor regeneration, ensuring >99% ee and 100% theoretical yield.

Reagents & Equipment

-

Substrate: 2-Aminoacetophenone (2-AAP), >98% purity.[1]

-

Biocatalyst: Recombinant ADH (e.g., from Lactobacillus kefir or Arthrobacter sulfureus).

-

Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose + NADP⁺.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Solvent: Ethyl Acetate (EtOAc) for extraction.

Step-by-Step Workflow

Step 1: Reaction Assembly (Self-Validating Checkpoint)

-

In a chemically resistant glass reactor, prepare 100 mL of 100 mM KPi buffer (pH 7.0) .

-

Dissolve Glucose (2 equivalents relative to substrate) to serve as the hydride donor.

-

Add NADP⁺ (0.1 mM final concentration). Validation: Solution should be clear/colorless.

-

Add 2-Aminoacetophenone (substrate) to a final concentration of 10–50 mM. Note: If solubility is poor, add 5% v/v DMSO.

Step 2: Biocatalysis Initiation

-

Add ADH enzyme (10–50 U/mmol substrate) and GDH (10–50 U/mmol substrate).

-

Incubate at 30°C with orbital shaking (150 rpm).

-

Monitor pH: Maintain pH 7.0 ± 0.2 using 1M NaOH/HCl. Critical: pH drift alters enzyme kinetics and enantioselectivity.

Step 3: Reaction Monitoring

-

Sample 50 µL every 2 hours.

-

Analyze via Chiral HPLC (Method in Section 5).

-

Termination Criteria: >99% conversion or >99.5% ee.

Step 4: Workup & Isolation

-

Quench reaction by saturating the aqueous phase with NaCl (salting out).

-

Extract 3x with equal volumes of EtOAc .

-

Dry combined organics over anhydrous Na₂SO₄.

-

Concentrate in vacuo (<40°C) to yield crude solid.

-

Recrystallization: Dissolve in minimal hot Ethanol; cool to 4°C.

Mechanistic Pathway Visualization

The following diagram illustrates the hydride transfer mechanism and cofactor recycling loop essential for this synthesis.

Caption: Coupled enzymatic cycle showing the stereoselective reduction of 2-aminoacetophenone driven by NADPH recycling.

Chemical Reactivity & Pharmaceutical Applications

(S)-2-Amino-1-phenylethanol is a "privileged scaffold" in medicinal chemistry. Its reactivity is defined by the 1,2-amino alcohol motif, allowing for selective functionalization.

Key Reaction Pathways

-

N-Alkylation: Reaction with alkyl halides yields secondary amines (e.g., Phenylethanolamine derivatives).

-

Oxazolidinone Formation: Reaction with phosgene equivalents (e.g., CDI) locks the conformation, useful for protecting the amino-alcohol functionality during multi-step synthesis.

-

Chiral Resolution Agent: The amine group allows salt formation with racemic acids (e.g., Mandelic acid derivatives), facilitating their optical resolution.

Caption: Divergent synthetic utility of the (S)-2-amino-1-phenylethanol scaffold in drug discovery.

Case Study: Synthesis of Adrenergic Modulators

The (S)-configuration is often crucial for binding affinity at

Analytical Quality Control

To ensure the integrity of the biocatalytic protocol, the following Chiral HPLC method is recommended.

Method: Chiral Normal Phase HPLC

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

(R)-Isomer: ~12 min

-

(S)-Isomer: ~15 min (Verify with standards).

-

-

Acceptance Criteria: ee > 99.0%.

Safety & Handling

Hazard Statement: (S)-2-Amino-1-phenylethanol is a Corrosive Solid .[2]

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Storage: Store at 2–8°C under Argon. The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

References

-

Biocatalytic Reduction: Arthrobacter sulfureus transformation of 2-aminoacetophenone.[1]

-

Source: ResearchGate.

-

-

Cofactor Regeneration: Engineering ADH for chiral arom

-

Source: ResearchGate.

-

-

General Properties: ChemicalBook & PubChem D

-

Source: ChemicalBook.

-

Source: NIH PubChem.

-

-

Safety D

-

Source: Fisher Scientific.[8] (Note: SDS applies to enantiomers generally).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. apexbt.com [apexbt.com]

- 6. 2-AMINO-1-PHENYLETHANOL CAS#: 7568-93-6 [m.chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. (S)-(+)-2-Amino-1-phenylethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

(S)-2-Amino-1-phenylethanol theoretical properties

An In-depth Technical Guide to the Theoretical Properties of (S)-2-Amino-1-phenylethanol

Introduction

(S)-2-Amino-1-phenylethanol, a chiral amino alcohol, stands as a cornerstone in the edifice of modern synthetic chemistry. Its structural motif, featuring a stereogenic center bearing both hydroxyl and aminomethyl groups adjacent to a phenyl ring, makes it an invaluable chiral building block. This guide provides a deep dive into the theoretical and computationally-derived properties of the (S)-enantiomer, offering a predictive framework for its behavior. For researchers, scientists, and drug development professionals, understanding these intrinsic properties is paramount for designing synthetic routes, predicting reactivity, modeling biological interactions, and interpreting analytical data. This document moves beyond empirical data to explore the molecule's characteristics through the lens of computational chemistry, providing insights that are fundamental to its application in asymmetric synthesis and pharmaceutical development.[1][2][3][4]

Molecular Structure and Stereochemistry

The foundation of (S)-2-Amino-1-phenylethanol's utility lies in its distinct three-dimensional architecture. The molecule is defined by a C8H11NO molecular formula and a molecular weight of approximately 137.18 g/mol .[5][6][7] Its structure is characterized by a primary amine, a secondary alcohol, and a phenyl group, all organized around a two-carbon ethyl backbone.

1.1. The Chiral Center and (S)-Configuration

The critical feature is the stereogenic center at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group and the phenyl ring. The designation "(S)" refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Workflow: Assigning CIP Priority

-

Identify the Stereocenter: The carbon atom bonded to four different substituents: -OH, -CH₂NH₂, -C₆H₅, and -H.

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter.

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 2: -C₆H₅ (Carbon, but attached to other carbons)

-

Priority 3: -CH₂NH₂ (Carbon, attached to nitrogen)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the Molecule: The molecule is viewed with the lowest priority group (-H) pointing away from the observer.

-

Determine Configuration: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, hence the designation (S) (from the Latin sinister for left).

Caption: Logical workflow for determining the (S)-configuration.

1.2. Predicted Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are used to predict the molecule's lowest energy conformation and its geometric parameters. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define its shape, which in turn governs its steric interactions and how it fits into enzyme active sites or interacts with other chiral molecules.

| Property | Predicted Value Range (Typical) | Significance in Reactivity and Interaction |

| C-O Bond Length | ~1.43 Å | Influences the reactivity of the hydroxyl group. |

| C-N Bond Length | ~1.47 Å | Affects the nucleophilicity of the amino group. |

| C-C Bond Length (Backbone) | ~1.54 Å | Defines the core scaffold of the molecule. |

| O-C-C-N Dihedral Angle | Varies with conformation | Crucial for determining intramolecular hydrogen bonding and overall molecular shape. |

Note: These are representative values. Precise figures depend on the level of theory and basis set used for the calculation.

Predicted Physicochemical Properties

Theoretical models provide rapid prediction of physicochemical properties that are critical for drug development, particularly in the context of Absorption, Distribution, Metabolism, and Excretion (ADME).

| Parameter | Predicted Value | Implication in Drug Development | Source |

| Molecular Weight | 137.18 g/mol | Complies with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. | [5][7] |

| XLogP3-AA (LogP) | 0.1 | Indicates a balanced hydrophilic-lipophilic character, suggesting good solubility in both aqueous and lipid environments. | [5] |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds, facilitating interactions with biological targets like proteins.[5] | [5] |

| Hydrogen Bond Acceptors | 2 | The N and O atoms can accept hydrogen bonds, further contributing to molecular recognition.[5] | [5] |

| Rotatable Bond Count | 2 | Low number suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty.[5] | [5] |

| pKa (Predicted) | ~12.04 | Refers to the protonated amine, indicating it will be predominantly in its cationic form at physiological pH. | [8][9] |

| Water Solubility (Predicted) | 43.79 g/L (20 ºC) | High water solubility is consistent with the presence of polar functional groups.[8][9] | [8][9] |

Computational Quantum Mechanical Analysis

To understand electronic structure and reactivity, we turn to quantum mechanics. A typical computational approach involves geometry optimization followed by electronic property calculations using a method like DFT with the B3LYP functional and a 6-31G* basis set.

Protocol: In Silico Molecular Property Prediction

-

Structure Input: A 3D structure of (S)-2-Amino-1-phenylethanol is generated.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation. This step is crucial as electronic properties are conformation-dependent. A common methodology is using DFT (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Performed to confirm the optimized structure is a true energy minimum (no imaginary frequencies). This step also yields theoretical vibrational frequencies for IR spectrum prediction.

-

Single-Point Energy Calculation: A higher-level calculation on the optimized geometry to refine electronic properties.

-

Property Analysis: Post-processing of the calculation output to generate Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (ESP) maps, and predicted NMR chemical shifts.

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For (S)-2-Amino-1-phenylethanol, the HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms, indicating these are the most probable sites for electrophilic attack.

-

LUMO: Represents the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is typically distributed across the aromatic ring's anti-bonding system.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

Caption: Relationship between Frontier Orbitals and reactivity.

3.2. Molecular Electrostatic Potential (ESP) Map

An ESP map is a powerful visualization tool that maps the calculated electrostatic potential onto the molecule's electron density surface.[10] It provides an immediate, intuitive guide to the charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to interacting with electrophiles or acting as hydrogen bond acceptors. For this molecule, the most intense red regions are centered on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups appear as distinctly blue regions, highlighting their role as hydrogen bond donors.

-

Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone and the faces of the phenyl ring.

This visualization confirms that intermolecular interactions, especially hydrogen bonding, will be directed towards the amino and hydroxyl groups, a critical insight for understanding its role as a chiral ligand or its binding to a receptor.

Theoretical Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and analysis.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

| ¹H NMR Predicted Shifts (ppm) | Assignment | Reasoning |

| ~7.2-7.4 | Aromatic protons (-C₆H₅) | Located in the typical aromatic region; deshielded by the ring current. |

| ~4.8-5.0 | Methine proton (-CH(OH)-) | Deshielded by both the adjacent hydroxyl group and the phenyl ring. Its multiplicity would be a doublet of doublets. |

| ~2.8-3.2 | Methylene protons (-CH₂NH₂) | Diastereotopic protons adjacent to a stereocenter, expected to show complex splitting (multiplet). |

| Variable | -OH and -NH₂ protons | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets. |

Note: NMR prediction tools can provide estimates for these shifts.[11]

4.2. Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the positions of key vibrational bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 | O-H Stretch, N-H Stretch | Alcohol, Amine |

| 3000-3100 | C-H Aromatic Stretch | Phenyl Ring |

| 2850-2960 | C-H Aliphatic Stretch | Ethyl Backbone |

| ~1600, ~1450 | C=C Aromatic Ring Stretch | Phenyl Ring |

| 1050-1200 | C-O Stretch | Secondary Alcohol |

4.3. Mass Spectrometry (MS)

The theoretical mass spectrum is based on predicting stable fragments. The molecular ion [M]⁺ peak would be at m/z 137. Key fragmentation pathways would include:

-

Benzylic Cleavage: The most significant fragmentation would be the cleavage of the C1-C2 bond, leading to a highly stable benzylic cation [C₆H₅CHOH]⁺ at m/z 107 . This is often the base peak.[12][13]

-

Loss of Water: Dehydration from the molecular ion to give a fragment at m/z 119.

-

Alpha-Cleavage: Cleavage adjacent to the nitrogen atom can result in a fragment at m/z 30 ([CH₂NH₂]⁺).

Conclusion

The theoretical properties of (S)-2-Amino-1-phenylethanol, derived from computational modeling, provide a powerful predictive lens through which to understand its chemical and physical behavior. The molecule's defined stereochemistry, balanced physicochemical profile, and distinct electronic features—visualized through frontier orbitals and electrostatic potential maps—collectively explain its significance as a chiral synthon. These theoretical insights into its geometry, reactivity, and spectroscopic signatures are not merely academic; they are essential, field-proven tools for the modern chemist, enabling more efficient synthesis design, rational drug development, and accurate analytical interpretation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. Available at: [Link]

-

ATB - Automated Topology Builder. (S)-1-phenylethanol. Available at: [Link]

-

Taylor & Francis Group. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]

-

ResearchGate. Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation.... Available at: [Link]

-

Scribd. Mass Spectrometry of Aralkyl Compounds. Available at: [Link]

-

ACS Publications. Electrostatic Potential Maps and Natural Bond Orbital Analysis.... Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

Sources

- 1. CAS 7568-93-6: 2-Amino-1-phenylethanol | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-Amino-1-phenylethanol | CymitQuimica [cymitquimica.com]

- 7. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINO-1-PHENYLETHANOL CAS#: 7568-93-6 [m.chemicalbook.com]

- 9. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Visualizer loader [nmrdb.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

Technical Guide: Spectroscopic Profiling of (S)-2-Amino-1-phenylethanol

This guide serves as a definitive technical reference for the spectroscopic characterization of (S)-2-Amino-1-phenylethanol , a critical chiral building block in the synthesis of adrenergic agonists and other pharmaceutical agents.

Executive Summary & Compound Identity

(S)-2-Amino-1-phenylethanol (also known as (S)-Phenylethanolamine or (S)-2-Hydroxy-2-phenylethylamine) is a chiral amino alcohol used extensively in the asymmetric synthesis of bioactive compounds, including norepinephrine analogues. Its spectroscopic signature is defined by the interplay between the benzylic hydroxyl group and the primary amine, which creates distinct patterns in NMR and MS data.

Chemical Identity Data

| Parameter | Value |

| IUPAC Name | (1S)-2-Amino-1-phenylethanol |

| CAS Number | 56613-81-1 (S-isomer); 7568-93-6 (Racemate) |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Chirality | (S)-(+) |

| Optical Rotation | |

| SMILES | NCc1ccccc1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the free base in deuterated chloroform (

H NMR Data (400 MHz, )

The spectrum is characterized by a distinctive ABX system (or AMX depending on resolution) formed by the chiral methine proton and the diastereotopic methylene protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.30 – 7.40 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (ortho, meta, para overlap). |

| 4.65 | Doublet of Doublets (dd) | 1H | Ph-CH (OH)- | Benzylic methine. Couples to non-equivalent methylene protons. |

| 2.98 | Doublet of Doublets (dd) | 1H | -CH | Methylene proton A (diastereotopic). |

| 2.78 | Doublet of Doublets (dd) | 1H | -CH | Methylene proton B (diastereotopic). |

| 2.20 | Broad Singlet (br s) | 3H | -OH , -NH | Exchangeable protons. Shift varies (1.5–3.0 ppm) with concentration/water. |

Expert Insight: In DMSO-

C NMR Data (100 MHz, )

| Chemical Shift ( | Carbon Environment | Assignment |

| 142.5 | Quaternary Aromatic | C -1 (Ipso) |

| 128.5 | Aromatic CH | C -3, C -5 (Meta) |

| 127.6 | Aromatic CH | C -4 (Para) |

| 125.9 | Aromatic CH | C -2, C -6 (Ortho) |

| 73.5 | Benzylic Methine | Ph-C H(OH)- |

| 48.2 | Aliphatic Methylene | -C H |

Mass Spectrometry (MS)

The mass spectrum of (S)-2-Amino-1-phenylethanol is dominated by

Fragmentation Pathway

The molecular ion (

Key Fragments:

-

m/z 30 (Base Peak): The iminium ion

. This is the diagnostic peak for primary amines with an unsubstituted -

m/z 107: The hydroxybenzyl cation

. -

m/z 77: The phenyl cation

. -

m/z 79: The benzenium ion

.

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways of (S)-2-Amino-1-phenylethanol under Electron Impact (EI, 70eV). Path A is favored due to the stability of the nitrogen-containing cation.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. Data is typically acquired via ATR (Attenuated Total Reflectance) or KBr pellet.

| Wavenumber ( | Vibration Mode | Assignment |

| 3350 – 3280 | N-H Stretching | Primary amine doublet (asymmetric/symmetric). |

| 3200 – 3100 | O-H Stretching | Broad band, H-bonded hydroxyl group. |

| 3060 – 3030 | C-H Stretching ( | Aromatic ring protons. |

| 2940 – 2860 | C-H Stretching ( | Aliphatic methylene/methine. |

| 1600, 1495 | C=C Ring Stretching | Aromatic skeletal vibrations. |

| 1060 | C-O Stretching | Secondary alcohol. |

| 750, 700 | C-H Bending (oop) | Monosubstituted benzene ring (diagnostic). |

Experimental Protocols

Sample Preparation for NMR

To ensure high-fidelity data and avoid H-D exchange broadening:

-

Solvent Selection: Use

(99.8% D) for routine analysis. Use -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations may shift OH/NH peaks due to intermolecular hydrogen bonding.[1]

-

Filtration: Filter through a glass wool plug to remove suspended solids which cause line broadening.

Chiral Purity Verification (Polarimetry)

Since the spectroscopic methods above (NMR, IR, MS) are achiral, they cannot distinguish enantiomers.

-

Method: Dissolve (S)-2-Amino-1-phenylethanol in absolute ethanol to a concentration of

(2 g/100 mL). -

Measurement: Measure optical rotation at 20°C using the Sodium D-line (589 nm).

-

Validation: The specific rotation

must be positive (approx.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643217, (S)-2-Amino-1-phenylethanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenylethanolamine. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amine/alcohol fragmentation patterns).

Sources

Foundational Stereochemistry: Defining the (S)-Enantiomer

An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-2-Amino-1-phenylethanol

This guide provides a comprehensive technical examination of (S)-2-Amino-1-phenylethanol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will explore the fundamental principles of its stereochemistry, methods for its stereoselective synthesis and resolution, robust analytical techniques for its characterization, and its significant applications in the synthesis of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chiral intermediate.

2-Amino-1-phenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C1). This chirality gives rise to two non-superimposable mirror images, or enantiomers: (S)-2-Amino-1-phenylethanol and (R)-2-Amino-1-phenylethanol. The specific spatial arrangement of the atoms, or absolute configuration, dictates the molecule's interaction with other chiral entities, a critical factor in biological systems where stereospecificity is the norm.

Assignment of Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the chiral center is unambiguously assigned the (S) descriptor using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] This systematic process involves prioritizing the four substituents attached to the stereocenter.

Steps for CIP Priority Assignment:

-

Identify the Stereocenter: The carbon atom bonded to the hydroxyl (-OH), phenyl (-C₆H₅), aminomethyl (-CH₂NH₂), and hydrogen (-H) groups.

-

Assign Priorities based on Atomic Number: Priority is assigned to the atom directly attached to the stereocenter. A higher atomic number corresponds to a higher priority.

-

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).

-

Priority 2: The Carbon atom of the phenyl group (-C₆H₅) is attached to three other carbons.

-

Priority 3: The Carbon atom of the aminomethyl group (-CH₂NH₂) is attached to a nitrogen and two hydrogens. Comparing the phenyl and aminomethyl groups, we look at the next atoms in the chain. The phenyl carbon is attached to other carbons, while the aminomethyl carbon is attached to a nitrogen (Z=7). Therefore, the aminomethyl group has a lower priority than the phenyl group at the first point of difference.

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority substituent (the -H atom) points away from the viewer.

-

Determine Configuration: With the molecule correctly oriented, the path from priority 1 to 2 to 3 is traced. For (S)-2-Amino-1-phenylethanol, this path proceeds in a counter-clockwise direction, leading to the (S) designation (from the Latin sinister, for left).

Caption: Cahn-Ingold-Prelog priority assignment for (S)-2-Amino-1-phenylethanol.

Physicochemical and Optical Properties

The chirality of (S)-2-Amino-1-phenylethanol gives rise to its characteristic optical activity—the ability to rotate the plane of polarized light. The dextrorotatory (+) nature of the (S)-enantiomer is an empirical property and not directly predictable from the (S) designation alone.[3][4]

| Property | Value | Reference |

| IUPAC Name | (1S)-2-amino-1-phenylethanol | [5] |

| Molecular Formula | C₈H₁₁NO | [5][6] |

| Molecular Weight | 137.18 g/mol | [5][7] |

| Appearance | White to pale yellow solid | [3][6] |

| Melting Point | 57°C to 63°C | [5] |

| Boiling Point | 160°C (at 17 mmHg) | [5] |

| Specific Optical Rotation | +42° (c=2 in Ethanol) | [5] |

| CAS Number | 56613-81-1 | [5] |

Synthesis and Supply of Enantiopure (S)-2-Amino-1-phenylethanol

The production of enantiomerically pure compounds is a cornerstone of pharmaceutical manufacturing. The causality behind this is that often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Two primary strategies are employed to obtain (S)-2-Amino-1-phenylethanol in high enantiomeric purity: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral precursor, offering an elegant and often more efficient route than resolution.

-

Chiral Catalyst-Mediated Reduction: A highly effective method involves the asymmetric reduction of a prochiral ketone, such as 2-chloroacetophenone. The use of a chiral catalyst, like an oxazaborolidine complex (Corey-Bakshi-Shibata reduction), directs the addition of a hydride from a reducing agent (e.g., borane) to one face of the carbonyl group. This process yields the corresponding chiral chloro-alcohol with high enantiomeric excess (ee) of 93-97%.[8][9] Subsequent displacement of the chloride with an amine source, such as ammonium hydroxide, produces the final (S)-2-Amino-1-phenylethanol with minimal loss of stereochemical integrity.[8][9]

-

Asymmetric Hydrogenation: Another powerful technique is the Noyori asymmetric hydrogenation.[8][9] This approach first involves converting the starting material, phenacyl chloride, into a derivative like a succinimido acetophenone. This substrate is then hydrogenated using a chiral ruthenium-phosphine catalyst in the presence of a base and a chiral amine. This method is renowned for its exceptional enantioselectivity, often achieving an ee of 98% or higher for the resulting succinimido alcohol, which is then hydrolyzed to the desired amino alcohol.[9]

Caption: Workflow for stereoselective synthesis of (S)-2-Amino-1-phenylethanol.

Chiral Resolution of Racemates

Resolution is a classical yet robust technique for separating a racemic mixture (a 50:50 mixture of both enantiomers). The process relies on the use of a single enantiomer of a second chiral compound, known as a resolving agent.

The underlying principle is the conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can therefore be separated by conventional techniques like fractional crystallization.

-

Process Overview:

-

Salt Formation: The racemic 2-amino-1-phenylethanol is reacted with an enantiopure chiral acid, such as di-O-p-toluoyl-L-tartaric acid or dehydroabietic acid.[10][11] This reaction forms two diastereomeric salts: [(S)-amine:(L)-acid] and [(R)-amine:(L)-acid].

-

Fractional Crystallization: Due to their different solubilities in a chosen solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. The choice of solvent is critical and can even determine which enantiomer is resolved.[11]

-

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (S)-2-Amino-1-phenylethanol.

-

Analytical Control: Ensuring Enantiomeric Purity

Verifying the stereochemical identity and quantifying the enantiomeric purity of (S)-2-Amino-1-phenylethanol is a critical quality control step. Each analytical method must be a self-validating system, providing unambiguous and reproducible results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.

-

Mechanism of Separation: The CSP creates a transient chiral environment. The enantiomers form temporary diastereomeric complexes with the chiral selector on the stationary phase. Differences in the stability or formation kinetics of these complexes cause one enantiomer to be retained longer on the column than the other. For amino alcohols, macrocyclic glycopeptide-based CSPs (like teicoplanin) and crown ether-based CSPs are particularly effective.[12][13]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Chiral Column: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A polar organic or reversed-phase mobile phase is typically used. For example, a mixture of Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine. The exact composition must be optimized to achieve baseline separation.

-

Sample Preparation: Accurately weigh ~10 mg of the (S)-2-Amino-1-phenylethanol sample and dissolve it in 10 mL of mobile phase to create a 1 mg/mL solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm or 254 nm.[10]

-

-

Data Analysis:

-

Run a standard of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

-

Inject the sample to be tested.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

-

Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light caused by a chiral compound in solution. While it confirms the presence of a chiral, optically active substance and its identity (by comparing to a known value), it is less precise than HPLC for determining high levels of enantiomeric purity.

Experimental Protocol: Measurement of Specific Rotation

-

Instrumentation: A calibrated polarimeter.

-

Sample Preparation: Prepare a solution of known concentration (c), typically in g/mL. For (S)-2-Amino-1-phenylethanol, a concentration of 0.02 g/mL (2 g per 100 mL) in ethanol is a standard reference.[5]

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.

-

Measure the observed optical rotation (α) at a specified temperature (usually 20°C or 25°C) and wavelength (usually the sodium D-line, 589 nm).

-

-

Calculation: Calculate the specific rotation [α] using the formula:

-

[α] = α / (c * l)

-

-

Validation: Compare the calculated specific rotation to the literature value (e.g., +42° for (S)-2-Amino-1-phenylethanol) to confirm the enantiomer's identity and approximate purity.

Applications in Drug Discovery and Synthesis

(S)-2-Amino-1-phenylethanol is not merely a chemical curiosity; it is a high-value chiral synthon whose structural features are incorporated into a wide array of biologically active molecules. Its phenethylamine backbone is a common motif in neurotransmitters and pharmaceutical agents.[3][14]

-

Chiral Building Block in Asymmetric Synthesis: It serves as a crucial starting material for the synthesis of more complex chiral molecules.[15] Its functional groups—a primary amine and a secondary alcohol—can be selectively modified to build new stereocenters and elaborate the molecular framework.

-

Synthesis of Bioactive Natural Products and Analogs: It is a key intermediate in the preparation of enantiopure bioactive compounds such as (R)-octopamine (a neurotransmitter analog), (R)-tembamide, and (R)-aegeline.[5]

-

Pharmaceutical Intermediates: The molecule is integral to the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[15] Its structural similarity to catecholamines like norepinephrine and epinephrine makes it a valuable precursor for developing drugs that target adrenergic receptors and other neurological pathways.[3]

Caption: Key applications of (S)-2-Amino-1-phenylethanol in synthesis.

Conclusion

The stereochemistry of (S)-2-Amino-1-phenylethanol is a defining feature that underpins its utility and value in the chemical and pharmaceutical sciences. A thorough understanding of its absolute configuration, coupled with robust methods for stereoselective synthesis and rigorous analytical characterization, is essential for its effective application. As a versatile chiral building block, it provides a reliable and efficient pathway to a multitude of complex, enantiomerically pure molecules, ensuring its continued relevance in the pursuit of novel therapeutics and advanced materials. The principles and protocols outlined in this guide provide a validated framework for researchers and developers working with this important chiral intermediate.

References

-

Biotechnological 2-Phenylethanol Production: Recent Developments - PMC . National Center for Biotechnology Information. [Link]

-

The Future of 2-Phenylethylamine: Innovations and Expanding Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks . Taylor & Francis Group. [Link]

-

Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - ACS Publications . American Chemical Society. [Link]

-

Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol - American Chemical Society . American Chemical Society. [Link]